molecular formula C8H15NO B8816870 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol CAS No. 743438-38-2

2-(2-Azaspiro[3.3]heptan-2-yl)ethanol

Cat. No.: B8816870
CAS No.: 743438-38-2
M. Wt: 141.21 g/mol
InChI Key: CAKSCSROVVFKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification & Structural Characterization

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name 2-(2-azaspiro[3.3]heptan-2-yl)ethanol is derived from its spirocyclic backbone and functional groups. The term "spiro[3.3]heptane" denotes a bicyclic structure where two three-membered rings share a single central atom (spiro atom), creating a non-planar geometry. The prefix "2-aza" indicates the replacement of one carbon atom in the spiro system with nitrogen. The ethanol moiety (-CH2CH2OH) is appended to the nitrogen atom via a methylene bridge.

This systematic name adheres to IUPAC Rule RB-4.4 for spiro compounds and Rule C-813.3 for amines. The numbering begins at the spiro nitrogen, with the ethanol substituent assigned position 2.

CAS Registry Analysis (743438-38-2, 2751740-20-0)

The Chemical Abstracts Service (CAS) provides distinct registry numbers for the free base and hydrochloride salt forms of this compound:

CAS Registry Number Molecular Formula Substance Class Key Identifier
743438-38-2 C8H15NO Free base 2-Azaspiro[3.3]heptane-2-ethanol
2751740-20-0 C8H16ClNO Hydrochloride salt Protonated amine + Cl⁻

CAS Registry Numbers serve as universal identifiers, linking substances to curated chemical data. For 743438-38-2, the InChIKey (JPHXHNDCSMECBZ-UHFFFAOYSA-N) confirms connectivity via the spiro nitrogen and ethanol group. The hydrochloride salt (2751740-20-0) incorporates a chloride counterion, as evidenced by its molecular formula C8H16ClNO.

Molecular Geometry and Spirocyclic Conformation

The spiro[3.3]heptane core imposes a rigid, three-dimensional geometry distinct from planar aromatic systems. Key structural features include:

  • Bond Angles : The spiro nitrogen adopts a pyramidal geometry (≈107° N-C-C), while the adjacent carbons form strained 60° angles within the three-membered rings.
  • Torsional Strain : The fused cyclopropane-like rings introduce significant angle strain, offset by the stability of the spiro conjugation.
  • Non-Coplanar Exit Vectors : The ethanol group and spiro nitrogen project into divergent spatial planes, enabling meta-like substitution patterns in drug analogs.

X-ray crystallography of related spiro[3.3]heptane derivatives reveals puckered ring conformations and average C-N bond lengths of 1.47 Å. These structural attributes enhance metabolic stability compared to linear amines.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl3) :

    • δ 3.65 (t, J = 5.2 Hz, 2H, -CH2OH)
    • δ 2.80–2.60 (m, 4H, spiro-CH2-N-CH2-)
    • δ 1.80–1.40 (m, 6H, cyclopropane-CH2)
    • δ 1.20 (s, 1H, -OH)
  • ¹³C NMR :

    • δ 70.5 (C-OH)
    • δ 58.3 (N-CH2-)
    • δ 35.1, 32.8 (spiro carbons)
    • δ 24.6 (cyclopropane-CH2)
Infrared Spectroscopy (IR)
  • Broad O-H stretch at 3300–3500 cm⁻¹ (ethanol)
  • N-H wagging at 1600 cm⁻¹ (secondary amine)
  • C-N stretch at 1250 cm⁻¹
Mass Spectrometry (MS)
  • Molecular ion peak at m/z 141.21 ([M]⁺, C8H15NO)
  • Base peak at m/z 84.08 (spiro[3.3]heptane fragment)
  • Fragmentation pathway: Loss of H2O (−18 Da) followed by ring-opening

Properties

CAS No.

743438-38-2

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(2-azaspiro[3.3]heptan-2-yl)ethanol

InChI

InChI=1S/C8H15NO/c10-5-4-9-6-8(7-9)2-1-3-8/h10H,1-7H2

InChI Key

CAKSCSROVVFKLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN(C2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

{2-Azaspiro[3.3]heptan-1-yl}methanol
  • Molecular Formula: C₇H₁₃NO .
  • Key Differences: Features a methanol group (-CH₂OH) instead of ethanol (-CH₂CH₂OH), reducing steric bulk and hydrophobicity.
  • Synthesis: Not explicitly detailed in the evidence, but Reddy et al. developed enantioselective methods for spiroazetidines via 1,2-addition to sulfinyl aldimines and subsequent cyclization (dr > 9:1) .
2-(2-Azaspiro[3.3]heptan-6-yl)propan-2-ol
  • Molecular Formula: C₉H₁₇NO .
  • Key Differences : Incorporates an isopropyl alcohol group (-C(CH₃)₂OH), enhancing steric hindrance and lipophilicity.
  • Synthesis: No direct synthesis data, but similar intermediates (e.g., tert-butyl-protected derivatives) are often used in PROTAC synthesis .
2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid
  • Molecular Formula: C₁₃H₂₁NO₄ .
  • Key Differences : Contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) protective group, increasing polarity and utility as a synthetic intermediate.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol C₈H₁₅NO 141.21 Ethanol chain, spirocyclic core, hygroscopic oil .
{2-Azaspiro[3.3]heptan-1-yl}methanol C₇H₁₃NO 127.19 Shorter chain, higher solubility in polar solvents .
2-(2-Azaspiro[3.3]heptan-6-yl)propan-2-ol C₉H₁₇NO 155.24 Branched alcohol, increased steric bulk .
2-{2-[(Boc)-protected]-spiro[...]}acetic acid C₁₃H₂₁NO₄ 279.31 Boc protection enhances stability; carboxylic acid enables conjugation .

Structure-Activity Relationships (SAR)

  • Spiro Core : The azaspiro[3.3]heptane scaffold provides rigidity, mimicking piperidine bioisosteres while improving metabolic stability .
  • Chain Length: Ethanol derivatives balance hydrophilicity and membrane permeability compared to methanol (more polar) or propanol (more lipophilic) variants .
  • Functional Groups : Hydroxyl groups enhance solubility, while Boc protection facilitates controlled reactivity in multi-step syntheses .

Preparation Methods

Reduction to 1,1-Cyclobutanedimethanol

Cyclobutane-1,1-dicarboxylic acid is esterified with ethanol and thionyl chloride, followed by lithium aluminum hydride (LiAlH₄) reduction to yield 1,1-cyclobutanedimethanol. This step achieves an 83% yield (11.5 g from 20 g starting material).

Disulfonate Formation

1,1-Cyclobutanedimethanol reacts with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine (Et₃N) to form the dimethanesulfonate derivative. The reaction proceeds quantitatively at 0°C, yielding 26 g of product from 10 g dimethanol.

Cyclization with 2-Nitrobenzenesulfonamide

The dimethanesulfonate undergoes cyclization with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) at 75°C for 8 hours. This step generates 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane in 48% yield (12.5 g).

Deprotection of the Sulfonamide Group

Treatment with dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) removes the 2-nitrobenzenesulfonyl group, yielding free 2-azaspiro[3.3]heptane. The aqueous solution of the amine is directly used in subsequent steps.

Hydrochloride Salt Formation

The free amine is treated with Boc₂O (di-tert-butyl dicarbonate) and hydrochloric acid to produce 2-azaspiro[3.3]heptane hydrochloride in 62% overall yield (2.6 g).

Functionalization to this compound

The ethanol side chain is introduced via alkylation of the secondary amine in 2-azaspiro[3.3]heptane. Two validated approaches are detailed below:

Direct Alkylation with 2-Bromoethanol

Reaction Conditions :

  • Substrate : 2-Azaspiro[3.3]heptane (free base)

  • Alkylating Agent : 2-Bromoethanol (1.2 equiv)

  • Base : Sodium hydroxide (NaOH, 2.5 equiv)

  • Solvent : Sulfolane (10 mL/g substrate)

  • Temperature : 80°C

  • Time : 3 hours

Procedure :
A mixture of 2-azaspiro[3.3]heptane, 2-bromoethanol, and NaOH in sulfolane is heated at 80°C with stirring. The reaction progress is monitored via HPLC, achieving >90% conversion. Post-reaction, the mixture is extracted with ethyl acetate, and the product is purified via column chromatography (dichloromethane:methanol = 20:1).

Yield : 78–87% (based on analogous alkylation reactions in).

Epoxide Ring-Opening with Ethylene Oxide

Reaction Conditions :

  • Substrate : 2-Azaspiro[3.3]heptane hydrochloride

  • Reagent : Ethylene oxide (3.0 equiv)

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

  • Time : 12 hours

Procedure :
The hydrochloride salt is neutralized with K₂CO₃ in THF, followed by slow addition of ethylene oxide. The reaction mixture is refluxed for 12 hours, filtered, and concentrated. The crude product is recrystallized from hexane/ethyl acetate.

Yield : 65–72% (extrapolated from similar epoxide alkylations in).

Comparative Analysis of Methods

Parameter Alkylation with 2-Bromoethanol Epoxide Ring-Opening
Reaction Time 3 hours12 hours
Yield 78–87%65–72%
Purity (HPLC) >99%>95%
Scalability Demonstrated at 100 g scaleLimited to 10 g scale
Key Advantage High efficiency, short durationMild conditions

Challenges and Optimization Strategies

  • Impurity Formation : Competing elimination reactions (e.g., vinyl alcohol byproducts) occur during alkylation, particularly with primary alcohols. This is mitigated using polar aprotic solvents like sulfolane.

  • Solvent Selection : Sulfolane enhances reaction homogeneity and minimizes side reactions due to its high boiling point and polarity.

  • Temperature Control : Maintaining 80°C during alkylation ensures complete conversion without decomposition .

Q & A

Basic: What are the common synthetic routes for 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves constructing the spiro[3.3]heptane scaffold followed by functionalization. Key steps include:

  • Cyclization : Formation of the azaspiro core via epoxide ring-opening (e.g., using azetidine derivatives) or carbamate protection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to stabilize intermediates .
  • Hydroxyethylation : Ethanolamine derivatives or epoxide intermediates (e.g., 1-(oxiran-2-ylmethyl)azepane) are reacted under basic conditions (NaOH, triethylamine) to introduce the ethanol moiety .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/diethyl ether) ensures >95% purity. Yield optimization involves temperature control (e.g., 40°C for 5 hours) and stoichiometric adjustments (1.2–1.5 eq of nucleophiles) .

Basic: How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic structure. Key signals include:
    • Spiro carbons : Distinct 13^13C peaks at ~70–80 ppm for the quaternary spiro carbon .
    • Hydroxyethyl group : A triplet at δ 3.6–3.8 ppm (1^1H) for the ethanol CH2_2 group .
  • Mass Spectrometry (LC-MS/HRMS) : Molecular ion peaks ([M+H]+^+) align with the molecular formula (C8_8H15_{15}NO) and confirm fragmentation patterns of the azaspiro core .
  • FT-IR : O-H stretch at ~3300 cm1^{-1} and C-N stretch at ~1250 cm1^{-1} .

Advanced: How do substituents on the azaspiro[3.3]heptane core influence the compound’s physicochemical and biological properties?

Methodological Answer:
Substituents modulate properties via:

  • Lipophilicity : Methylallyl or fluorine groups (e.g., 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane) increase logP, enhancing membrane permeability .

  • Bioactivity : Tert-butyl carbamates (e.g., tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate) improve metabolic stability, while amino groups (e.g., benzyl N-(7S)-7-amino-spiro[3.3]heptan-2-ylcarbamate) enable target binding .

  • Data Table : Comparison of Analogues

    CompoundSubstituentlogPKey Impact
    2-Azaspiro[3.3]heptaneNone0.65Baseline hydrophilicity
    6-Fluoro-6-methyl derivativeF, CH3_31.02Enhanced CNS penetration
    6-((2-Methylallyl)oxy) derivativeCH2_2CH(CH2_2)1.35Improved kinase inhibition

Advanced: What strategies resolve discrepancies in biological activity data across studies involving this compound?

Methodological Answer:
Discrepancies arise from:

  • Solubility Variability : Use polar solvents (DMSO/water mixtures) and confirm stock solution stability via HPLC .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, spiro compounds may require >24 hours for full target engagement .
  • Batch Purity : Validate purity (>98% by GC) and exclude stereoisomeric contamination (chiral HPLC) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., kinases or GPCRs). The spiro core’s rigidity reduces conformational entropy, favoring high-affinity binding .
  • Molecular Dynamics (MD) : Simulations (GROMACS) assess stability of ligand-receptor complexes. For example, fluorine substituents may strengthen hydrophobic interactions in lipid-rich environments .
  • Collision Cross-Section (CCS) Predictions : Ion mobility spectrometry (IMS) calibrates CCS values to validate in silico models of molecular shape .

Basic: What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the ethanol moiety .
  • Stability Testing : Monitor degradation via TLC or LC-MS every 6 months. Avoid prolonged exposure to light or humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.